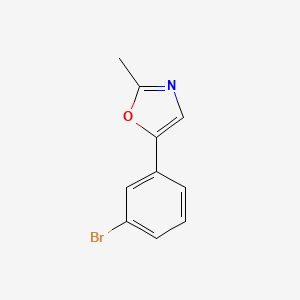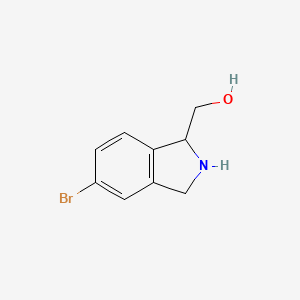
(5-Bromoisoindolin-1-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromoisoindolin-1-yl)methanol: is a brominated derivative of isoindolin-1-ylmethanol, a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a bromine atom on the fifth position of the isoindolin ring, which significantly influences its reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromoisoindolin-1-yl)methanol typically involves the bromination of isoindolin-1-ylmethanol. This can be achieved through various methods, including electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (DCM) at low temperatures. The reaction conditions are carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the scale and specific requirements of the production facility. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
(5-Bromoisoindolin-1-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed to convert the brominated compound to its corresponding amine derivatives, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, allowing for the introduction of various functional groups. Common reagents for these reactions include sodium azide (NaN3) for azide substitution or sodium cyanide (NaCN) for cyanide substitution.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, DCM, low temperature
Reduction: LiAlH4, ether solvent
Substitution: NaN3, NaCN, polar aprotic solvents
Major Products Formed:
Oxidation: this compound oxo derivatives
Reduction: this compound amine derivatives
Substitution: this compound derivatives with various functional groups
Applications De Recherche Scientifique
(5-Bromoisoindolin-1-yl)methanol: has found applications in various scientific fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of advanced materials and chemical reagents.
Mécanisme D'action
The mechanism by which (5-Bromoisoindolin-1-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.
Molecular Targets and Pathways:
Antimicrobial: Cell membrane disruption
Anticancer: Inhibition of specific signaling pathways
Comparaison Avec Des Composés Similaires
5-chloroisoindolin-1-ylmethanol
5-fluoroisoindolin-1-ylmethanol
Propriétés
Formule moléculaire |
C9H10BrNO |
|---|---|
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
(5-bromo-2,3-dihydro-1H-isoindol-1-yl)methanol |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-8-6(3-7)4-11-9(8)5-12/h1-3,9,11-12H,4-5H2 |
Clé InChI |
COXGMLICLYOQBG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C(N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


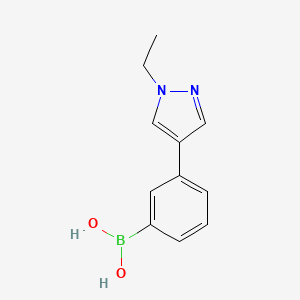
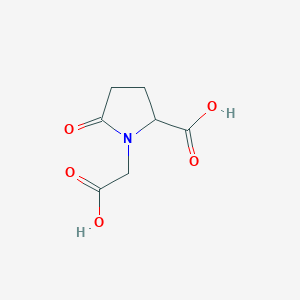

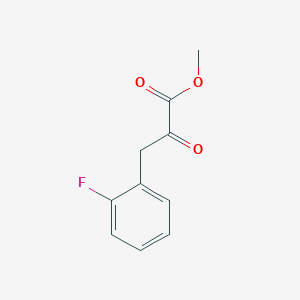
![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)
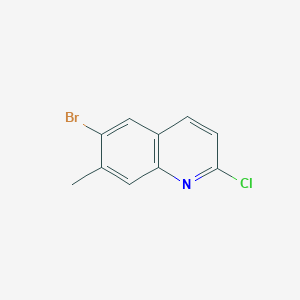
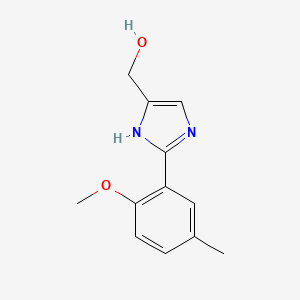
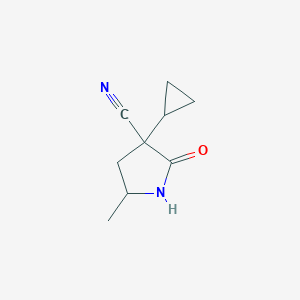
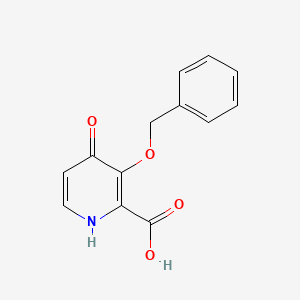

![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
